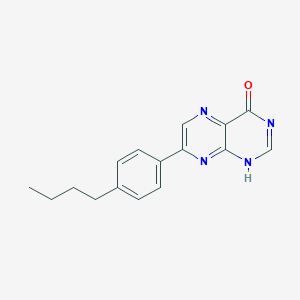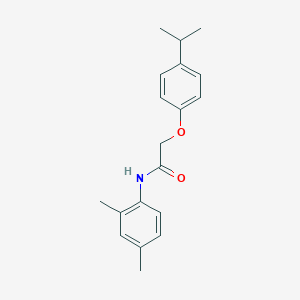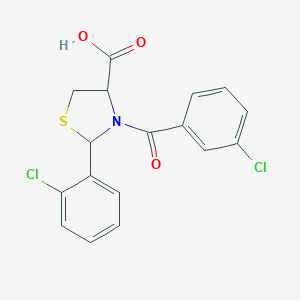
7-(4-butylphenyl)-1H-pteridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-butylphenyl)-1H-pteridin-4-one, also known as sapitinib, is a novel small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor protein that plays a crucial role in the regulation of cell growth and differentiation. The overexpression and activation of EGFR have been implicated in the development and progression of various types of cancers, including lung, breast, and colon cancers. Therefore, the inhibition of EGFR has emerged as a promising therapeutic strategy for the treatment of cancer.
Mecanismo De Acción
Sapitinib exerts its anti-tumor activity by selectively inhibiting the tyrosine kinase activity of EGFR. By blocking the downstream signaling pathways activated by EGFR, 7-(4-butylphenyl)-1H-pteridin-4-one can induce cell cycle arrest and apoptosis in cancer cells. Moreover, 7-(4-butylphenyl)-1H-pteridin-4-one has been shown to overcome the resistance to other EGFR inhibitors, such as gefitinib and erlotinib, in certain cancer cell lines.
Biochemical and physiological effects:
In addition to its anti-tumor activity, 7-(4-butylphenyl)-1H-pteridin-4-one has been reported to have other biochemical and physiological effects. For instance, 7-(4-butylphenyl)-1H-pteridin-4-one can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Sapitinib can also modulate the activity of ion channels and transporters, which are important targets for drug discovery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 7-(4-butylphenyl)-1H-pteridin-4-one as a research tool is its high specificity and potency for EGFR inhibition. This allows for the selective targeting of EGFR-dependent signaling pathways without affecting other receptor tyrosine kinases. However, one limitation of 7-(4-butylphenyl)-1H-pteridin-4-one is its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
There are several future directions for the research and development of 7-(4-butylphenyl)-1H-pteridin-4-one. First, the combination of 7-(4-butylphenyl)-1H-pteridin-4-one with other targeted therapies or conventional chemotherapy regimens may enhance its anti-tumor activity and overcome drug resistance. Second, the identification of biomarkers that predict the response to 7-(4-butylphenyl)-1H-pteridin-4-one may improve patient selection and treatment outcomes. Third, the optimization of the pharmacokinetic properties of 7-(4-butylphenyl)-1H-pteridin-4-one may increase its efficacy and reduce its toxicity. Finally, the exploration of the non-tumor-related effects of 7-(4-butylphenyl)-1H-pteridin-4-one may lead to the discovery of new therapeutic indications.
Métodos De Síntesis
The synthesis of 7-(4-butylphenyl)-1H-pteridin-4-one involves a multistep process that includes the condensation of 4-butylbenzaldehyde with 2-amino-4-chloropyridine to form an intermediate, which is then cyclized to form the final product. The overall yield of the synthesis is around 30%, and the purity of the product can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
Sapitinib has been extensively studied in preclinical and clinical settings for its potential as a targeted therapy for cancer. In vitro studies have shown that 7-(4-butylphenyl)-1H-pteridin-4-one can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. In vivo studies using xenograft models have also demonstrated the anti-tumor activity of 7-(4-butylphenyl)-1H-pteridin-4-one.
Propiedades
Nombre del producto |
7-(4-butylphenyl)-1H-pteridin-4-one |
|---|---|
Fórmula molecular |
C16H16N4O |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
7-(4-butylphenyl)-1H-pteridin-4-one |
InChI |
InChI=1S/C16H16N4O/c1-2-3-4-11-5-7-12(8-6-11)13-9-17-14-15(20-13)18-10-19-16(14)21/h5-10H,2-4H2,1H3,(H,18,19,20,21) |
Clave InChI |
XFPXWEXWTINSKG-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |
SMILES |
CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)

![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)

![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)